REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:6][C:5]([CH3:7])=[C:4]([CH3:8])[C:3]=1[CH3:9].[Li]CCCC.[Cl:15][Si:16](Cl)([CH3:18])[CH3:17]>C1COCC1>[Cl:15][Si:16]([CH3:18])([CH3:17])[CH:6]1[C:5]([CH3:7])=[C:4]([CH3:8])[C:3]([CH3:9])=[C:2]1[CH3:1]
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Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=C(C1)C)C)C
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Name
|
|
Quantity
|
0.393 mol
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
86.3 g
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)Cl
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
This mixture was additionally stirred for 20 minutes at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
for 0.5 hours at room temperature
|
Duration
|
0.5 h
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave a yellow liquid, bp 52-56° C./1 mm Hg
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
Cl[Si](C1C(=C(C(=C1C)C)C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |